(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

Nicotinic acetylcholine receptor pharmacology Subtype selectivity Stereochemistry-activity relationship

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane (CAS 799279-88-2) is a conformationally constrained nicotinic acetylcholine receptor (nAChR) ligand belonging to the 3,6-diazabicyclo[3.2.0]heptane class. It is the (R,R) enantiomer of sofinicaline (ABT-894, A-422894; CAS 799279-80-4), a clinical-stage α4β2 nAChR agonist.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 799279-88-2
Cat. No. B15159451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
CAS799279-88-2
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl
InChIInChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m1/s1
InChIKeyMBQYQLWSBRANKQ-MUWHJKNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane (CAS 799279-88-2) – Key Differentiating Evidence for Scientific Procurement


(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane (CAS 799279-88-2) is a conformationally constrained nicotinic acetylcholine receptor (nAChR) ligand belonging to the 3,6-diazabicyclo[3.2.0]heptane class. It is the (R,R) enantiomer of sofinicaline (ABT-894, A-422894; CAS 799279-80-4), a clinical-stage α4β2 nAChR agonist [1][2]. Unlike the therapeutically investigated (S,S) enantiomer, the (R,R) stereochemistry imparts a fundamentally altered nAChR subtype selectivity profile—shifting potency away from α4β2 toward α3β4—making this compound a critical research tool for subunit-specific pharmacology studies where the generic use of sofinicaline would be scientifically invalid [1].

Why Sofinicline or Other Diazabicycloheptane nAChR Agonists Cannot Substitute for (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane


The 3,6-diazabicyclo[3.2.0]heptane scaffold exhibits profound stereochemical and regiochemical control over nAChR subtype engagement. Systematic SAR studies demonstrate that inverting the absolute configuration at the bridgehead carbons from (S,S) to (R,R) does not merely modulate potency—it fundamentally reprograms subtype selectivity between α4β2 and α3β4 nAChRs [1]. While sofinicaline [(1S,5S) enantiomer] behaves as a selective, high-affinity α4β2 agonist with demonstrated clinical effects in ADHD, the (1R,5R) enantiomeric series displays markedly enhanced hα3β4 potency, with certain analogs achieving substantially greater functional activity at the ganglionic α3β4 subtype [1]. Consequently, procuring sofinicaline or racemic mixtures in experiments designed to interrogate α3β4-mediated physiology, or conversely using the (1R,5R) compound for α4β2-driven endpoints, will yield pharmacologically confounded or negative results. The quantitative evidence below establishes exactly where and why this compound is irreplaceable.

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: Quantitative Comparator Evidence for Scientific Selection


Stereochemical Inversion from (S,S) to (R,R) Reprograms nAChR Subtype Selectivity from α4β2-Predominant to α3β4-Potentiated

In the 3-N-pyridinyl-substituted series, the (1R,5R) stereochemistry confers dramatically increased functional potency at the ganglionic hα3β4 nAChR subtype. Compounds (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 were found to be much more potent agonists at hα3β4 nAChR, whereas their (1R,5S) counterparts within the 6-N-pyridinyl series—namely (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56—were virtually inactive as agonists at hα3β4 while retaining full potency and efficacy at hα4β2 [1]. By contrast, sofinicaline [(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane] displays high hα4β2 selectivity with Ki values of 1.3 nM against [¹²⁵I]epibatidine at the α4β2 subtype with negligible α3β4 functional activation .

Nicotinic acetylcholine receptor pharmacology Subtype selectivity Stereochemistry-activity relationship

Regiochemical Attachment Point (3-N vs. 6-N) Further Differentiates (1R,5R)-3-(5,6-Dichloropyridin-3-yl) from 6-N-Linked Diazabicycloheptane Analogs

Within the (1R,5R) stereochemical series, the point of pyridine ring attachment to the diazabicyclo[3.2.0]heptane core critically influences subtype selectivity. The 3-N-pyridinyl-substituted (1R,5R) compounds (including (1R,5R)-39, -41, and -42) demonstrate a complex, dual-subtype profile with enhanced hα3β4 functional activity relative to their 6-N-linked (1R,5S) regioisomers, which are uniformly hα4β2-selective with minimal hα3β4 engagement [1]. Specifically, (1R,5S)-6-(5,6-dichloropyridin-3-yl) regioisomer (CHEMBL393627) exhibits an EC₅₀ of 300 nM at α4β2 nAChR with no detectable hα3β4 agonist activity [2]. The 3-N attachment point, combined with the (R,R) bridgehead stereochemistry, is therefore the sole configuration that simultaneously delivers high binding affinity and hα3β4 functional activation.

Regiochemistry Structure-activity relationship Nicotinic receptor pharmacology

The 5,6-Dichloro Substitution Pattern Delivers Superior Binding Affinity Relative to Mono-halogenated and Unsubstituted Pyridine Analogs

Across the 3,6-diazabicyclo[3.2.0]heptane scaffold, the nature and position of halogen substitution on the pyridine ring exert a direct, quantifiable impact on binding affinity at α4β2 nAChR. The 6-bromo, 6-chloro, and 6-methyl substituents consistently produced increased binding affinities and improved functional activities relative to the unsubstituted pyridine controls [1]. The 5,6-dichloro pattern extends this trend by combining the electron-withdrawing effects of two chlorine atoms, yielding Ki values in the low nanomolar range at α4β2—comparable to the 5,6-dichloro-containing clinical candidate sofinicaline (Ki = 1.3 nM)—while additionally conferring the unique hα3β4 gain-of-function seen exclusively with the (1R,5R) configuration . In contrast, mono-substituted 5- or 6-halogen analogs showed diminished binding potency proportional to the loss of the second chlorine [1].

Halogen substitution SAR Nicotinic receptor binding affinity Pyridine ring modification

ABT-894 (Sofinicline) Clinical Phase 2 Data Define the α4β2-Selective Baseline Against Which the (1R,5R) Compound Is Distinguished

The clinical profile of the α4β2-selective agonist sofinicaline provides a critical translational reference point that the (1R,5R) compound is specifically designed not to replicate. In a randomized, double-blind, placebo-controlled, crossover Phase 2 trial (N=243 adults with ADHD), sofinicaline (ABT-894) at 4 mg BID significantly improved investigator-rated CAARS:Inv Total score vs. placebo, with an effect size comparable to the active comparator atomoxetine (40 mg BID) [1]. This clinical efficacy is mechanistically attributed to selective α4β2 nAChR activation, consistent with its Ki of 1.3–1.9 nM at α4β2 and negligible functional activity at ganglionic α3β4 receptors [2]. The (1R,5R) enantiomer, by redirecting agonist activity toward hα3β4 while retaining α4β2 binding, is pharmacologically orthogonal to this validated clinical mechanism—making it unsuitable for α4β2-centric therapeutic hypotheses but uniquely suited for mechanistic dissection of α3β4-mediated physiological and pathophysiological processes.

ADHD clinical trial α4β2 nAChR agonism Translational pharmacology

Validated Application Scenarios for (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane Based on Quantitative Differentiation Evidence


Pharmacological Dissection of Ganglionic α3β4 nAChR Signaling in Autonomic and Pain Models

Because the (1R,5R) stereochemistry uniquely potentiates agonist activity at the hα3β4 nAChR subtype—while its (S,S) enantiomer sofinicaline is completely inactive at this receptor—this compound serves as an essential positive control for activating ganglionic-type nAChRs in isolated tissue preparations (e.g., superior cervical ganglion, adrenal chromaffin cells) and in vivo models of sympathetically-mediated pain [1]. The 5,6-dichloro substitution ensures adequate α4β2 binding affinity to permit comparative dose-response studies, enabling researchers to quantify the relative contribution of α3β4 versus α4β2 receptors to observed physiological endpoints [1].

Enantiomeric Selectivity Standard in nAChR Subtype Profiling Panels

Contract research organizations and academic screening cores building nAChR subtype selectivity panels require both (1S,5S) and (1R,5R) enantiomers as matched stereochemical probes. The (1R,5R) compound provides the hα3β4-active reference point, while sofinicaline serves as the α4β2-selective control [1]. Inclusion of both enantiomers in a screening cascade allows unambiguous assignment of hit selectivity and guards against false-negative conclusions arising from incorrect stereochemical selection, as demonstrated by the virtual inactivity of (1R,5S) regioisomers at hα3β4 [2].

Structural Biology and Cryo-EM Studies of nAChR Subtype-Specific Ligand Recognition

The rigid 3,6-diazabicyclo[3.2.0]heptane core of the (1R,5R) compound presents a conformationally constrained scaffold ideal for cryo-electron microscopy (cryo-EM) or X-ray crystallography studies aimed at resolving the structural determinants of α3β4 versus α4β2 ligand recognition [1]. The defined (R,R) bridgehead geometry, combined with the 5,6-dichloro substitution, provides a fixed pharmacophore for interpreting electron density maps at the orthosteric binding site, enabling direct structural comparison with the (S,S) enantiomer to elucidate the molecular basis of subtype selectivity [1].

Negative Control for α4β2-Mediated Cognitive Enhancement Studies

Given the Phase 2 clinical validation of sofinicaline (ABT-894) as an α4β2-selective agonist producing significant ADHD symptom reduction [3], the (1R,5R) compound—which shifts functional activation toward α3β4—constitutes an ideal pharmacological tool for confirming mechanism of action in preclinical cognitive models. If a behavioral effect is truly mediated by α4β2 receptors, the (1R,5R) compound should fail to recapitulate it, providing a stereochemistry-based negative control that is chemically matched to the active enantiomer [1][3].

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